Methyl 3-chloro-5-cyanothiophene-2-carboxylate
CAS No.: 2416230-48-1
Cat. No.: VC4678504
Molecular Formula: C7H4ClNO2S
Molecular Weight: 201.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2416230-48-1 |
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Molecular Formula | C7H4ClNO2S |
Molecular Weight | 201.62 |
IUPAC Name | methyl 3-chloro-5-cyanothiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H4ClNO2S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2H,1H3 |
Standard InChI Key | ALMJCKIDHUUORS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(S1)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 3-chloro-5-cyanothiophene-2-carboxylate belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C₇H₄ClNO₂S, with a molecular weight of 201.63 g/mol . Key structural attributes include:
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Methyl ester group at position 2, enhancing solubility in organic solvents.
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Chlorine atom at position 3, influencing electrophilic substitution patterns.
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Cyano group (-CN) at position 5, contributing to electron-withdrawing effects and reactivity in nucleophilic additions.
The compound’s SMILES notation (COC(=O)c1sc(cc1Cl)C#N) and InChI key (ALMJCKIDHUUORS-UHFFFAOYSA-N) provide unambiguous identification . Crystallographic data for analogous thiophene esters, such as methyl 3-aminothiophene-2-carboxylate, reveal planar ring systems stabilized by intramolecular hydrogen bonds .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of methyl 3-chloro-5-cyanothiophene-2-carboxylate typically involves sequential functionalization of a thiophene precursor. While direct literature on its preparation is limited, analogous methodologies from patents and related compounds suggest viable pathways:
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Chlorination and Cyanation of Methyl Thiophene-2-carboxylate
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Starting with methyl thiophene-2-carboxylate, chlorination at position 3 can be achieved using reagents like N-chlorosuccinimide (NCS) under radical or electrophilic conditions .
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Subsequent cyanation at position 5 may employ copper(I) cyanide or trimethylsilyl cyanide in the presence of a palladium catalyst .
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One-Pot Multicomponent Reactions
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A patent describing 3-chloro-2-cyano-5-trifluoromethylpyridine synthesis highlights the use of activators (e.g., 4-pyrrolidinopyridine) and cyanide sources (e.g., lithium cyanide) in dichloromethane/water systems . Adapting this protocol, the thiophene analog could be synthesized via nucleophilic displacement of a leaving group (e.g., bromide) by cyanide.
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Process Optimization
Key parameters for high-yield synthesis include:
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Temperature control: Reactions often proceed at 0–80°C to minimize side reactions .
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Solvent selection: Low-polarity solvents (e.g., dichloromethane) improve intermediate stability, while protic solvents (e.g., methanol) facilitate esterification .
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Catalysts: N,N-Dimethylformamide (DMF) enhances acyl chloride formation in related ester syntheses .
Physicochemical Properties
While experimental data for this specific compound are sparse, inferences from structurally similar molecules provide insights:
Spectroscopic characterization would typically include:
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IR: Strong absorption at ~1,665 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch) .
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NMR: Expected singlet for methyl ester protons (δ 3.8–4.0 ppm) and aromatic thiophene protons (δ 7.0–8.0 ppm) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s electron-deficient thiophene core makes it a valuable intermediate in drug discovery:
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Antimicrobial agents: Cyano and ester groups are pivotal in designing inhibitors targeting bacterial enzymes.
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Kinase inhibitors: Analogous pyridine derivatives exhibit activity against EGFR and BRAF mutants, suggesting potential anticancer applications.
Material Science
Thiophene derivatives are employed in organic semiconductors due to their conjugated π-systems. The cyano group’s electron-withdrawing nature could enhance charge transport properties in photovoltaic devices .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Recommended safety protocols include:
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Use of gloves, goggles, and respirators in well-ventilated areas.
Future Directions and Challenges
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